诺托品

概述

描述

它是托品分解和反应生成琥珀酸的中间体 。该化合物主要用于科学研究,在化学、生物学和医学领域具有多种用途。

科学研究应用

作用机制

生化分析

Biochemical Properties

Nortropine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of tropane alkaloids like Nortropine is best documented on the molecular genetic and biochemical level from solanaceous species . There are currently gaps in the knowledge of enzyme structure-function relationships and how they influence tropane alkaloid biosynthesis .

Cellular Effects

It is known that tropane alkaloids have evolved as a response to nature’s biotic and abiotic forces .

Molecular Mechanism

The molecular mechanism of Nortropine is complex and involves several interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A method has been described which allows both the quantification of nortropane alkaloids and the determination of their natural abundance .

Metabolic Pathways

Nortropine is involved in several metabolic pathways. An important route for the detoxification of tropane alkaloids like Nortropine involves N-demethylation to the nor-compounds followed by further degradation .

准备方法

合成路线和反应条件: 氢化诺托品盐酸盐的制备包括用催化活化的氢对 8-苄基-诺托烷-3-酮高氯酸盐进行两步处理。该方法包括:

- 在常压和室温下,使用钯催化剂,在水性悬浮液中对 8-苄基-诺托烷-3-酮高氯酸盐进行预氢化。

- 通过过滤回收催化剂,然后将滤液通过阴离子交换剂。

- 在常压和室温下,以 100-1500 转/分钟的速度,用雷尼镍活化的氢对碱性反应溶液进行湍流旋转 。

工业生产方法: 氢化诺托品盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对经济和环境效率进行了优化,确保了化合物的产率和纯度高 。

化学反应分析

反应类型: 氢化诺托品盐酸盐会发生各种化学反应,包括:

氧化: 它可以被氧化生成硝酰自由基,这是一种高度活性的物质,在各种分析应用中使用。

还原: 该化合物可以在特定条件下被还原以生成不同的产物。

取代: 氢化诺托品盐酸盐可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

还原: 还原反应中使用钯或雷尼镍等催化剂

取代: 根据所需的取代产物,可以使用各种试剂。

主要形成的产物:

氧化: 形成硝酰自由基。

还原: 该化合物的各种还原形式。

取代: 氢化诺托品盐酸盐的不同取代衍生物。

相似化合物的比较

生物活性

Nortropine, a tropine derivative, is an alkaloid that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a muscarinic receptor antagonist, but recent studies have expanded our understanding of its potential therapeutic applications. This article delves into the biological activity of nortropine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Nortropine possesses a structural configuration that allows it to interact with various biological targets. It functions primarily as an antagonist at muscarinic acetylcholine receptors, which are crucial in mediating parasympathetic nervous system responses. By inhibiting these receptors, nortropine can influence numerous physiological processes, including neurotransmission and muscle contraction.

Pharmacological Activities

-

Antimicrobial Activity :

- Recent studies have demonstrated that nortropine derivatives exhibit significant antibacterial properties. For instance, new fluoroquinolone compounds incorporating endo-nortropine derivatives at the C-7 position have shown efficacy against fluoroquinolone-resistant strains of Staphylococcus aureus .

- The antibacterial mechanism is thought to involve disruption of bacterial DNA synthesis, although further research is needed to clarify the exact pathways.

- Anti-inflammatory Effects :

-

Cytotoxicity and Cancer Research :

- Studies indicate that nortropine may possess cytostatic properties, inhibiting the proliferation of certain cancer cell lines. For example, it has been shown to induce apoptosis in neuroblastoma cells through the activation of intrinsic and extrinsic apoptotic pathways .

- The compound's ability to affect cell cycle regulation and promote cell death highlights its potential as a therapeutic agent in oncology.

- Neuroprotective Effects :

Table 1: Summary of Biological Activities of Nortropine

Case Study: Antimicrobial Efficacy

A notable study investigated the antimicrobial efficacy of nortropine derivatives against various bacterial strains. The results indicated that compounds featuring nortropine exhibited higher potency compared to standard antibiotics, suggesting that modifications at specific positions could enhance their antibacterial activity significantly .

Future Directions

The exploration of nortropine's biological activities is still in its early stages. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms by which nortropine exerts its effects.

- Clinical Trials : Evaluating the safety and efficacy of nortropine-based therapies in clinical settings.

- Structural Modifications : Investigating how alterations in the chemical structure can optimize its pharmacological properties.

属性

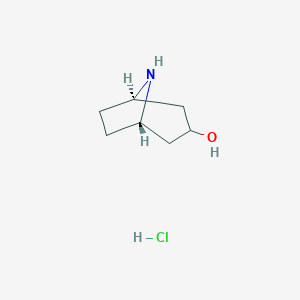

IUPAC Name |

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROJVSOIIWHLCQ-VPEOJXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-09-0 | |

| Record name | endo nortropine base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of nortropine?

A1: Nortropine has a molecular formula of C7H13NO and a molecular weight of 127.186 g/mol.

Q2: What spectroscopic techniques are used to characterize nortropine?

A: Nortropine can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, ], Infrared Spectroscopy (IR) [], and Mass Spectrometry (MS) [, ]. These techniques provide information about its structure, functional groups, and fragmentation patterns.

Q3: How do structural modifications of nortropine affect its biological activity?

A: Modifications to the nortropine scaffold, such as esterification with benzoic acid derivatives [], influence its pharmacological properties. For example, introducing different substituents on the benzene ring can alter its binding affinity to muscarinic receptors []. The addition of an N-ethyl-nortropine-benzhydrylether moiety has been investigated for potential use in treating drug-induced extrapyramidal hyperkinetic reactions [].

Q4: Can you elaborate on the structure-activity relationship of nortropine derivatives as muscarinic receptor antagonists?

A: Research into nortropine esters, specifically benzilic acid nortropine esters [], highlights the impact of structural modifications on their anticholinergic activity. The quaternization of these esters results in configurational isomers with varying pharmacological profiles.

Q5: How is nortropine used in electrochemistry?

A: Nortropine serves as a precursor for synthesizing nortropine-N-oxyl (NNO) [, , , , ], a highly active nitroxyl radical used as an electrocatalyst. NNO exhibits superior catalytic activity compared to TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the electro-oxidation of alcohols [, , ] and amines [, ] under physiological conditions.

Q6: What is known about the bacterial metabolism of nortropine?

A: Studies using Pseudomonas strain AT3 [, , ] have provided insights into nortropine degradation. The pathway involves the removal of the methyl group from tropine to form nortropine, which is further catabolized via 6-hydroxycyclohepta-1,4-dione. Interestingly, while tropine dehydrogenase is induced by growth on tropine, it is not directly involved in tropine's catabolic pathway [].

Q7: What is the role of kinetic isotope effects in understanding nortropine degradation?

A: Kinetic isotope effects (KIEs) have been instrumental in elucidating the mechanism of C-N bond cleavage during nortropine degradation by Pseudomonas AT3 []. The inverse 15N KIE observed suggests that C-N bond rupture, not the cytochrome P450 monooxygenase-catalyzed hydrogen abstraction, is the rate-limiting step in this pathway [].

Q8: How is nortropine quantified in biological samples?

A: Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a valuable tool for quantifying nortropine, especially when analyzing the natural abundance of 15N []. Derivatization techniques, such as converting nortropine into its ethylcarbamate ester, are employed to improve its volatility and suitability for GC analysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。